molecular formula C13H24O2 B8647796 5-Ethyl-3-heptyloxolan-2-one CAS No. 132209-83-7

5-Ethyl-3-heptyloxolan-2-one

Cat. No. B8647796
M. Wt: 212.33 g/mol
InChI Key: NAXZWHLYHOASKL-UHFFFAOYSA-N
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Patent
US04980342

Procedure details

The product prepared above was hydrogenated following the general procedure described in Example I. For the reaction, 2.1 g 3-heptylidene-5-ethyldihydro-2(3H)-furanone (0.010 mole) was combined with 0.1 g 5% palladium on carbon and 5 ml ethanol and hydrogen gas slowly introduced for 1.5 hours. Upon removal of the catalyst and evaporation of the solvent, 2.0g (97% assay by GLC; 95% yield) 3-heptyl-5-ethyldihydro-2(3H)-furanone was recovered.
Name
3-heptylidene-5-ethyldihydro-2(3H)-furanone
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:12][CH:11]([CH2:13][CH3:14])[O:10][C:9]1=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[H][H]>[Pd].C(O)C>[CH2:1]([CH:8]1[CH2:12][CH:11]([CH2:13][CH3:14])[O:10][C:9]1=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
3-heptylidene-5-ethyldihydro-2(3H)-furanone
Quantity
2.1 g
Type
reactant
Smiles
C(CCCCCC)=C1C(OC(C1)CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product prepared
ADDITION
Type
ADDITION
Details
slowly introduced for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)C1C(OC(C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.